N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Overview
Description
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound with a unique structure that combines an isochromene core with a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the isochromene core, which can be achieved through a Friedel-Crafts acylation reaction followed by cyclization. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl) thiosemicarbazide: This compound shares the methoxybenzyl group and has been studied for its cytotoxic properties.
4-methoxybenzyl chloride: A precursor in the synthesis of various methoxybenzyl derivatives.
Uniqueness
N-(4-methoxybenzyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its combination of an isochromene core with a methoxybenzyl group, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(11-14-5-3-4-6-16(14)17(21)24-19)18(22)20-12-13-7-9-15(23-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCXPGYIJZLFSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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